2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole
Description
2-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and an azetidine ring at position 2. This compound belongs to a class of molecules combining thiazole and pyrazole rings—structural motifs often associated with antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C11H13ClN4S |
|---|---|
Molecular Weight |
268.77 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H13ClN4S/c1-8-2-13-11(17-8)15-4-9(5-15)6-16-7-10(12)3-14-16/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
QOXBPUGWLDNUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazones with α-bromo ketones under visible light catalysis.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Pyrazole Hybrid Scaffolds
Key Comparisons:
Analysis:
- Azetidine vs. Simpler Linkers: The target compound’s azetidine ring introduces conformational rigidity compared to the methyl-linked pyrazole in 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole . Azetidine’s strained four-membered ring may enhance binding specificity in biological targets, as seen in TLR7-9 antagonists containing azetidine-morpholine-quinoline frameworks .
- Halogen Effects: The 4-chloro substituent on the pyrazole in the target compound contrasts with bromo analogs in isostructural derivatives (e.g., ). Chloro groups are often associated with improved lipophilicity and membrane permeability, which may explain the antimicrobial activity observed in related chloro-thiazole derivatives .
- Thiazole Substituents: The 5-methyl group on the thiazole core distinguishes the target compound from phenyl- or methoxy-substituted analogs (e.g., ). Methyl groups typically enhance metabolic stability, whereas bulkier substituents like phenyl may influence steric interactions in binding pockets .
Biological Activity
The compound 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole is a heterocyclic molecule notable for its potential biological activities. Its unique structure, combining elements of pyrazole, azetidine, and thiazole, suggests a variety of applications in medicinal chemistry, particularly as an antimicrobial, anti-inflammatory, and anticancer agent.
- Molecular Formula: C11H13ClN4S
- Molecular Weight: 268.77 g/mol
- IUPAC Name: 2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3-thiazole
- Canonical SMILES: CC1=CN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole and pyrazole rings enhance its reactivity and binding affinity to various enzymes and receptors. This interaction may inhibit the activity of these targets, leading to therapeutic effects in different biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and thiazole rings can effectively inhibit bacterial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole has been explored in various studies. The presence of the thiazole moiety is linked to the modulation of inflammatory mediators such as cytokines and prostaglandins. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves induction of apoptosis through the activation of specific signaling pathways. Further exploration into its selectivity and potency could pave the way for its development as a chemotherapeutic agent.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives similar to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-thiazole against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/ml for effective derivatives, positioning them as potential candidates for further development in treating bacterial infections .
Study 2: Anti-inflammatory Activity Assessment
In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects using a rat model. Results showed a significant reduction in inflammatory markers when administered at doses of 200 mg/kg body weight over a period of three days. This suggests a promising therapeutic profile for inflammatory diseases .
Study 3: Anticancer Activity Screening
A series of cell viability assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggers apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
